2-Fluoro-3-oxo-3-phenylpropanoic acid
Overview
Description
2-Fluoro-3-oxo-3-phenylpropanoic acid, also known as FOPP, is a compound that belongs to the family of α-keto acids. It is an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules. FOPP has been extensively studied for its chemical properties, synthesis methods, and biological activities.
Mechanism Of Action
The mechanism of action of 2-Fluoro-3-oxo-3-phenylpropanoic acid is not fully understood. However, it has been proposed that 2-Fluoro-3-oxo-3-phenylpropanoic acid inhibits the activity of COX-2 by binding to its active site. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2-Fluoro-3-oxo-3-phenylpropanoic acid reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical And Physiological Effects
2-Fluoro-3-oxo-3-phenylpropanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-Fluoro-3-oxo-3-phenylpropanoic acid has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in inflammation and pain. In addition, 2-Fluoro-3-oxo-3-phenylpropanoic acid has been found to improve glucose tolerance and insulin sensitivity in diabetic mice.
Advantages And Limitations For Lab Experiments
2-Fluoro-3-oxo-3-phenylpropanoic acid has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield. 2-Fluoro-3-oxo-3-phenylpropanoic acid has also been extensively studied for its biological activities, making it a useful tool for researchers. However, there are also some limitations to using 2-Fluoro-3-oxo-3-phenylpropanoic acid in lab experiments. 2-Fluoro-3-oxo-3-phenylpropanoic acid has low solubility in water, which can make it difficult to use in certain assays. In addition, 2-Fluoro-3-oxo-3-phenylpropanoic acid has not been extensively studied in vivo, so its effects in animal models are not well understood.
Future Directions
There are several future directions for research on 2-Fluoro-3-oxo-3-phenylpropanoic acid. One area of research could be the development of novel synthesis methods for 2-Fluoro-3-oxo-3-phenylpropanoic acid that are more efficient and environmentally friendly. Another area of research could be the investigation of 2-Fluoro-3-oxo-3-phenylpropanoic acid's effects in animal models of inflammation, cancer, and diabetes. In addition, further studies could be conducted to elucidate the mechanism of action of 2-Fluoro-3-oxo-3-phenylpropanoic acid and identify its molecular targets. Overall, research on 2-Fluoro-3-oxo-3-phenylpropanoic acid has the potential to lead to the development of new therapies for a variety of diseases.
Synthesis Methods
2-Fluoro-3-oxo-3-phenylpropanoic acid can be synthesized through various methods. One of the most common methods is the reaction of phenylpyruvic acid with ethyl fluoroacetate in the presence of a base catalyst. The reaction yields 2-Fluoro-3-oxo-3-phenylpropanoic acid as a white crystalline solid with a high yield. Other methods include the reaction of phenylpyruvic acid with fluoroacetyl chloride or the reaction of phenylpyruvic acid with fluorine gas in the presence of a catalyst.
Scientific Research Applications
2-Fluoro-3-oxo-3-phenylpropanoic acid has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-Fluoro-3-oxo-3-phenylpropanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. 2-Fluoro-3-oxo-3-phenylpropanoic acid has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-Fluoro-3-oxo-3-phenylpropanoic acid has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
properties
IUPAC Name |
2-fluoro-3-oxo-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZVWOMOQNDAHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545080 | |
Record name | 2-Fluoro-3-oxo-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-oxo-3-phenylpropanoic acid | |
CAS RN |
110574-55-5 | |
Record name | 2-Fluoro-3-oxo-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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